6-Amino-2-oxohexanoic acid is an organic compound with the molecular formula and is classified as an amino acid derivative. It is known for its role as a precursor in various biochemical pathways and its potential applications in medicinal chemistry and material science. The compound is structurally characterized by a hexanoic acid backbone with an amino group and a keto group, making it a versatile building block in organic synthesis.
6-Amino-2-oxohexanoic acid can be derived from various natural and synthetic sources. It is often synthesized through enzymatic processes or chemical reactions involving simpler substrates like amino acids or lactams. The compound is also recognized for its presence in metabolic pathways related to amino acid metabolism.
In terms of classification, 6-amino-2-oxohexanoic acid falls under:
The synthesis of 6-amino-2-oxohexanoic acid can be achieved through several methods, including:
The technical details of these methods often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. For example, enzymatic reactions typically require specific substrates and optimal environmental conditions (e.g., temperature, pH) for enzyme activity.
Key data related to the molecular structure includes:
6-Amino-2-oxohexanoic acid participates in several chemical reactions:
These reactions often require specific conditions, such as solvent choice and temperature control, to ensure high yields and selectivity towards desired products.
The mechanism of action for 6-amino-2-oxohexanoic acid primarily involves its role in metabolic pathways where it acts as a substrate for various enzymes. It participates in enzymatic reactions that lead to the formation of other biologically active compounds, playing a crucial role in amino acid metabolism and potentially influencing cellular processes related to growth and repair .
Key physical properties include:
Chemical properties are characterized by:
Relevant data includes stability profiles under varying conditions which are essential for storage and handling during synthesis and application processes.
6-Amino-2-oxohexanoic acid has several applications across different fields:
6-Amino-2-oxohexanoic acid (6A2OHA) functions as a pivotal metabolic intermediate in eukaryotic systems, particularly in humans. This ε-amino acid derivative is enzymatically derived from hexanoic acid through sequential oxidation and transamination reactions [2] [3]. The biosynthesis initiates with cytochrome P450 monooxygenase (CYP)-catalyzed ω-oxidation of aliphatic substrates, followed by alcohol dehydrogenase (ADH)-mediated oxidation to the corresponding aldehyde. The critical keto-group introduction at the α-carbon position occurs via a dehydrogenase-catalyzed oxidation step, specifically facilitated by membrane-associated dehydrogenases like AlkJ from Pseudomonas putida. AlkJ demonstrates exceptional catalytic efficiency toward ω-hydroxy fatty acids, utilizing ubiquinone as an electron acceptor and feeding electrons directly into the respiratory chain [5]. Subsequently, transaminases (e.g., CV2025 from Chromobacterium violaceum) catalyze the amination at the ε-position using glutamate or alanine as amino donors [5]. This enzymatic cascade positions 6A2OHA at the metabolic intersection of oxoacid metabolism and amino acid biosynthesis, enabling its role in nitrogen shuttling and protein modification pathways [2] [6].
Recent advances in metabolic engineering have enabled efficient microbial synthesis of 6A2OHA via optimized bacterial consortia. A groundbreaking mixed-species approach achieved 86% yield from cyclohexane using Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 [5]. This system strategically partitions the 6-step biosynthetic cascade: P. taiwanensis converts cyclohexane to ε-caprolactone (ε-CL) via a cytochrome P450 (Cyp), cyclohexanol dehydrogenase (ChDH), and cyclohexanone monooxygenase (CHMO). The choice of ε-CL as a shuttle intermediate proved critical due to its superior membrane permeability compared to charged alternatives like 6-hydroxyhexanoic acid. E. coli JM101 then expresses three key enzymes: 1) lactonase (Lact) for ε-CL ring opening, 2) AlkJ dehydrogenase for oxidation to 6-oxohexanoic acid, and 3) ω-transaminase CV2025 for final amination to 6A2OHA [5].
Table 1: Engineered Microbial Systems for 6A2OHA Production
Host System | Substrate | Key Enzymes | Yield | Productivity |
---|---|---|---|---|
P. taiwanensis VLB120 | Cyclohexane | Cyp, ChDH, CHMO | N/A* | ε-CL intermediate |
E. coli JM101 | ε-CL | Lact, AlkJ, CV2025 | N/A* | 14.7 U gCDW⁻¹ |
Co-culture system | Cyclohexane | Partitioned pathway | 86% | 7.7 U gCDW⁻¹ |
*ε-CL conversion rate: >99% in optimized system; Biomass: 4 g l⁻¹; Oxygen phase ratio: 23 [5]
Process optimization revealed that biomass concentration (4 g/L), oxygen transfer (air-to-aqueous phase ratio of 23), and repetitive oxygen feeding were critical parameters achieving complete substrate conversion. This engineered cascade demonstrates exceptional flexibility, successfully producing homologous chain-length aminated oxoacids from alternative substrates like cycloheptane [5].
The metabolic pathways involving 6A2OHA exhibit significant divergence across taxonomic domains. In mammalian systems (particularly humans), 6A2OHA functions primarily as a metabolic intermediate in lysine catabolism and collagen cross-linking pathways. Its formation occurs through the oxidation of 6-aminohexanoic acid via lysine oxidase (LOX) enzymes, positioning it upstream of acetylated derivatives like 6-acetamido-2-oxohexanoic acid [2] [6] [9]. Contrastingly, prokaryotic systems utilize fundamentally different biosynthetic logic. Bacteria employ the AlkJ-CV2025 enzyme pair for de novo synthesis from aliphatic precursors rather than lysine modification [5]. This pathway conservation analysis reveals that eukaryotic 6A2OHA biosynthesis is tightly coupled to amino acid metabolism, while prokaryotes leverage it for hydrocarbon assimilation. Notably, the transaminase specificity varies considerably: human transaminases show negligible activity toward 6-oxohexanoic acid, whereas bacterial ω-transaminases like CV2025 exhibit high catalytic efficiency (kcat/KM > 10³ M⁻¹s⁻¹) for this substrate [5].
Table 2: Pathway Conservation Across Species
Organism Type | Biosynthetic Route | Primary Function | Key Regulatory Points |
---|---|---|---|
Mammals | Lysine → 6A2OHA → acetylated derivatives | Collagen cross-linking | LOX expression, oxygen tension |
Pseudomonads | Cycloalkanes → ε-CL → 6A2OHA | Carbon/nitrogen assimilation | AlkJ activity, TA expression |
Enterobacteria | Engineered: ε-CL → 6A2OHA | Biotechnological production | Substrate uptake, cofactor regen |
In eukaryotic metabolism, 6A2OHA formation is tightly regulated at multiple hierarchical levels. Transcriptional control governs expression of rate-limiting enzymes like lysyl oxidase (LOX), which is upregulated under hypoxic conditions via HIF-1α signaling. Post-translationally, LOX activity is modulated by copper cofactor availability and tissue transglutaminase-mediated activation. The mitochondrial compartmentalization of 6A2OHA formation creates critical metabolic channelling effects, with the mitochondrial outer membrane acting as a diffusion barrier that maintains high local precursor concentrations [6]. Kinetic analyses reveal potent product inhibition of the transamination step by glutamate (Ki = 0.8 mM), necessitating efficient removal through the malate-aspartate shuttle. Furthermore, the acetyltransferase-mediated conversion to 6-acetamido-2-oxohexanoic acid serves as an irreversible committing step that prevents retrograde flux toward lysine [9]. This multi-tiered regulation ensures that 6A2OHA pools remain tightly coupled to extracellular matrix remodeling demands while preventing accumulation of reactive carbonyl intermediates that could cause proteotoxic stress [6].
Table 3: Regulatory Nodes in Eukaryotic 6A2OHA Metabolism
Regulatory Mechanism | Molecular Effector | Biological Impact |
---|---|---|
Transcriptional | HIF-1α, TGF-β | ↑ LOX expression under hypoxia/fibrosis |
Post-translational | Cu²⁺ insertion, TG2 cleavage | Activates LOX apoenzyme |
Compartmentalization | Mitochondrial import | Precedes acetylation step |
Feedback inhibition | Glutamate (TA inhibitor) | Prevents carbon overflow |
Metabolic channelling | Acetyl-CoA availability | Commits flux toward acetylated derivatives |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7